N~5~-(1-Adamantylmethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N~5~-(1-Adamantylmethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-Adamantylmethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of 1-adamantyl nitrate with ethyl carbamate in the presence of sulfuric acid . The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrogen-containing nucleophile to form the desired amide. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes, with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N~5~-(1-Adamantylmethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
N~5~-(1-Adamantylmethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antiviral and antimicrobial activities.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and mechanical properties.
Biological Studies: Its interactions with biological systems are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N5-(1-Adamantylmethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)-2-chloroacetamide: Known for its antiviral properties.
N-(1-Adamantyl)-2,2-diphenylacetamide: Exhibits inhibitory activity against smallpox virus.
Uniqueness
N~5~-(1-Adamantylmethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide stands out due to its unique combination of the adamantyl group with a nitro-substituted pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H24N4O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2-ethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C17H24N4O3/c1-2-20-15(14(9-19-20)21(23)24)16(22)18-10-17-6-11-3-12(7-17)5-13(4-11)8-17/h9,11-13H,2-8,10H2,1H3,(H,18,22) |
InChI Key |
YAXSISGBWNFFPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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